Delpazolid

Description

Structure

3D Structure

Properties

IUPAC Name |

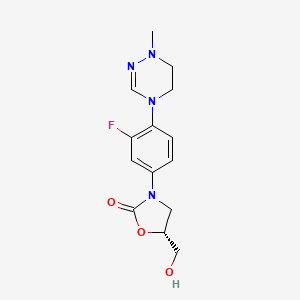

(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUWQAFDTNAYPN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219707-39-7 | |

| Record name | LCB01-0371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LCB01-0371 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DELPAZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delpazolid's Mechanism of Action on Mycobacterium tuberculosis: A Technical Guide

Introduction

Delpazolid (LCB01-0371) is a novel, second-generation oxazolidinone antibiotic developed by LegoChem Biosciences, currently under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2] As a member of the oxazolidinone class, its fundamental mechanism of action is the inhibition of bacterial protein synthesis, a pathway distinct from many other antibiotic classes.[1][3] This guide provides an in-depth technical overview of this compound's core mechanism of action against Mycobacterium tuberculosis, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism: Inhibition of Protein Synthesis Initiation

The primary antibacterial effect of this compound, like other oxazolidinones, is the disruption of protein synthesis at a very early stage—the initiation phase.[3][4] This mechanism is crucial for its efficacy against a wide array of Gram-positive bacteria, including the notoriously difficult-to-treat M. tuberculosis.[1][5]

The specific molecular target of this compound is the 50S large ribosomal subunit.[3][4] It binds to domain V of the 23S ribosomal RNA (rRNA), a critical component of the peptidyl transferase center (PTC).[4] By binding to this site, this compound sterically hinders the correct positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA), thereby preventing the formation of the 70S initiation complex.[6][7] This complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA, is essential for the commencement of peptide chain elongation.[6] The inability to form this ternary complex effectively halts the production of all bacterial proteins, leading to a bacteriostatic or bactericidal effect, depending on the concentration and bacterial species.[4][8]

dot

Caption: this compound's mechanism of action on the bacterial ribosome.

Quantitative Data on Anti-Tubercular Activity

The in vitro activity of this compound has been evaluated against various strains of M. tuberculosis, demonstrating comparable or superior potency to the first-generation oxazolidinone, linezolid.

| Parameter | M. tuberculosis Strain | This compound (µg/mL) | Linezolid (µg/mL) | Reference |

| MIC | H37Rv | 0.5 | 0.5 | [4] |

| MBC | H37Rv | >4-fold lower than Linezolid | - | [1] |

| MIC₉₀ | MDR-TB Isolates | 0.25 | - | [1] |

| MIC₉₀ | XDR-TB Isolates | 1.0 | - | [1] |

| MIC₉₀ (China isolates) | M. tuberculosis | 0.5 | 0.25 | [2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC₉₀: MIC required to inhibit 90% of isolates; MDR-TB: Multidrug-resistant TB; XDR-TB: Extensively drug-resistant TB.

Selectivity and Mitochondrial Effects

A critical aspect of oxazolidinone development is selectivity for bacterial ribosomes over eukaryotic mitochondrial ribosomes, as the latter share structural similarities. Inhibition of mitochondrial protein synthesis is a known side effect of this class, potentially leading to toxicities like myelosuppression.[1][9] this compound has demonstrated a superior prokaryotic protein synthesis inhibition compared to linezolid, while having similar effects on mitochondrial protein synthesis.[1] However, its pharmacokinetic profile, characterized by more rapid clearance, may reduce the risk of time-dependent toxicities like myelosuppression compared to linezolid.[1][5]

| Parameter | Cell Line/Organism | This compound IC₅₀ (µg/mL) | Linezolid IC₅₀ (µg/mL) | Reference |

| Prokaryotic Protein Synthesis Inhibition | Escherichia coli | 0.8 | 4.0 | [1] |

| Mitochondrial Protein Synthesis Inhibition | Human K562 & AC16 cells | 3.4 | 3.4 | [1] |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

dot

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Inoculum Preparation: M. tuberculosis strains (e.g., H37Rv or clinical isolates) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is adjusted to a McFarland standard of 0.5-1.0.

-

Drug Dilution: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. An indicator like Resazurin may be added to aid in visualizing viability.

Intracellular Activity Assay

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within host macrophages.

Methodology:

-

Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are harvested and cultured in appropriate media (e.g., DMEM with 10% FBS).[5]

-

Infection: Cultured macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.[5]

-

Drug Treatment: Extracellular bacteria are removed by washing, and fresh media containing various concentrations of this compound is added to the infected cells.

-

Incubation: The infected and treated cells are incubated for a set period (e.g., 3 days).[5]

-

Lysis and Plating: After incubation, the macrophages are lysed with a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.

-

CFU Enumeration: The lysate is serially diluted and plated on Middlebrook 7H11 agar. The plates are incubated, and the colony-forming units (CFU) are counted to determine the reduction in bacterial load compared to untreated controls.

Mitochondrial Protein Synthesis Inhibition Assay

This protocol measures the off-target effect of this compound on mitochondrial protein synthesis in a human cell line.

Methodology:

-

Cell Culture: A human cell line (e.g., HepG2 or K562) is seeded into 96-well plates and cultured in the appropriate medium.[1][10]

-

Compound Treatment: Cells are exposed to various concentrations of this compound for an extended period (e.g., 7 days), with the medium and compound being replaced periodically.[10]

-

Protein Level Determination: After the treatment period, the levels of specific mitochondrial-encoded proteins (e.g., COX1, cytochrome c oxidase subunit I) and nuclear-encoded mitochondrial proteins (e.g., SDHA, succinate dehydrogenase complex subunit A) are measured.[10]

-

Analysis: An in-cell ELISA is typically used to quantify the protein levels. A selective decrease in the mitochondrial-encoded protein relative to the nuclear-encoded protein indicates specific inhibition of mitochondrial protein synthesis. The IC₅₀ is then calculated.[10]

Mechanisms of Resistance

Resistance to oxazolidinones in M. tuberculosis primarily arises from mutations that alter the drug's binding site on the 23S rRNA.[2][11] Less frequently, mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance.[2] Studies have identified specific mutations, such as G2061T in the 23S rRNA, that lead to high-level resistance to both linezolid and this compound.[2] Interestingly, some mutations, like a novel substitution in rplD, have been shown to confer resistance to linezolid but not to this compound, suggesting potential structural differences in their interactions with the ribosome.[2]

dot

Caption: Logical relationship of this compound resistance mechanisms.

Conclusion

This compound exerts its anti-tubercular effect through a well-defined mechanism: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the crucial 70S initiation complex. It demonstrates potent in vitro activity against drug-susceptible and drug-resistant strains of M. tuberculosis. While it shares the class-typical off-target effect of mitochondrial protein synthesis inhibition, its pharmacokinetic properties may offer a safety advantage over earlier oxazolidinones. Understanding its precise mechanism of action, methods of evaluation, and potential resistance pathways is critical for its continued development and strategic deployment in future anti-tuberculosis regimens.

References

- 1. Development of this compound for the Treatment of Tuberculosis [mdpi.com]

- 2. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. upload.orthobullets.com [upload.orthobullets.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Delpazolid (LCB01-0371)?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delpazolid (LCB01-0371) is a novel, second-generation oxazolidinone antibiotic currently under clinical development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, with a particular focus on Mycobacterium tuberculosis.[1][2] Developed by LegoChem Biosciences, this compound offers a promising alternative to existing therapies, demonstrating a favorable safety profile and potent antibacterial activity.[1][3] This technical guide provides a comprehensive overview of this compound's chemical structure, synthesis, mechanism of action, and key experimental data.

Chemical Structure and Properties

This compound is chemically identified as (5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one.[4][5] Its structure features the characteristic oxazolidinone core essential for its antibacterial activity, along with a distinct cyclic amidrazone moiety that contributes to its improved pharmacokinetic properties and safety profile compared to earlier-generation oxazolidinones like linezolid.[3][6]

| Identifier | Value |

| IUPAC Name | (5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one[5] |

| SMILES | CN1CCN(C=N1)C2=C(C=C(C=C2)N3C--INVALID-LINK--CO)F[4][5] |

| InChI | InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1[4][5] |

| InChIKey | QLUWQAFDTNAYPN-LLVKDONJSA-N[4] |

| Molecular Formula | C₁₄H₁₇FN₄O₃[4] |

| Molecular Weight | 308.31 g/mol [5] |

Synthesis of this compound

A synthetic scheme for this compound has been described, starting from difluoro-nitrobenzene. The process involves seven steps with high yields, and the products are readily purified without the need for chromatography.[3][6]

Mechanism of Action

Similar to other oxazolidinones, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for protein synthesis to begin.[1] This mechanism is distinct from many other classes of antibiotics, which contributes to its effectiveness against resistant strains.

Experimental Data

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA), and various mycobacterial species.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| M. tuberculosis H37Rv | - | 0.25 - 1 |

| Multidrug-Resistant M. tuberculosis | - | 0.25 |

| Extensively Drug-Resistant M. tuberculosis | - | 1 |

| M. abscessus | 1.2 | - |

| MSSA | - | 2 |

| MRSA | - | 2 |

| Data compiled from multiple sources.[3][4][7] |

Pharmacokinetics

Pharmacokinetic studies in animals and humans have revealed favorable properties for this compound, including good oral bioavailability and a safety profile that appears to be improved over linezolid.

Single Ascending Dose (SAD) Study in Healthy Volunteers [3]

| Dose | Cmax (µg/mL) | Tmax (hr) | AUC₀₋inf (µg·h/mL) |

| 50 mg | - | - | - |

| 100 mg | - | - | - |

| 200 mg | - | - | - |

| 400 mg | - | - | - |

| 800 mg | - | - | - |

| 1600 mg | - | - | - |

| 2400 mg | - | - | - |

| 3200 mg | - | - | - |

| Note: Specific values were not provided in the source, but the maximum tolerated dose was determined to be 2400 mg. |

Multiple Ascending Dose (MAD) Study in Healthy Volunteers (7 days) [8]

| Dose (BID) | Cmax (µg/mL) | Tmax (hr) | T₁/₂ (hr) | AUCtau (µg·h/mL) |

| 400 mg | 5.62 | 0.60 | 1.56 | 7.79 |

| 800 mg | 11.15 | 1.04 | 1.58 | 19.46 |

| 1200 mg | 13.83 | 1.13 | 1.69 | 38.15 |

| 1600 mg | - | - | - | - |

Pharmacokinetics in Animal Models [2]

| Species | Dose (p.o., mg/kg) | AUC (mg·h/L) | Cmax (mg/L) | tmax (h) | Half-life (h) |

| Mouse | 30 | 48.28 | 24.45 | 0.5 | 1.11 |

| Rat | 10 | 16.24 | 4.03 | 1.17 | 1.13 |

Early Bactericidal Activity (EBA) in Pulmonary Tuberculosis Patients

A Phase 2a study evaluated the early bactericidal activity of this compound over 14 days in patients with newly diagnosed, smear-positive pulmonary tuberculosis.[9][10][11]

| Treatment Group | Mean Daily Decline in log-CFU/mL (± SD) |

| This compound 800 mg QD | 0.044 ± 0.016 |

| This compound 400 mg BID | 0.053 ± 0.017 |

| This compound 800 mg BID | 0.043 ± 0.016 |

| This compound 1200 mg QD | 0.019 ± 0.017 |

| Linezolid 600 mg BID | 0.154 ± 0.023 |

| HRZE (Standard Regimen) | 0.192 ± 0.028 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

A detailed protocol for M. tuberculosis involves the following steps:

-

Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared in sterile saline and adjusted to a 1.0 McFarland standard. This is further diluted 1:20 in Middlebrook 7H9 broth.[12]

-

Drug Dilution: this compound is serially diluted in 96-well plates containing Middlebrook 7H9 broth to achieve a range of final concentrations.[12]

-

Inoculation: 100 µL of the diluted bacterial inoculum is added to each well.[12]

-

Incubation: Plates are incubated at 37°C for 7 days.[12]

-

MIC Reading: After incubation, a resazurin-based indicator (e.g., alamarBlue) is added to each well, and the plates are incubated for an additional 24 hours. The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.[7][12]

In Vivo Efficacy in a Murine Systemic Infection Model

The in vivo efficacy of this compound can be evaluated in a murine model of systemic infection.

-

Animal Model: Immunocompetent mice (e.g., ICR) are used.

-

Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial pathogen (e.g., S. aureus).[13]

-

Drug Administration: this compound is administered orally at various doses at specified time points post-infection (e.g., 1 and 4 hours).[13]

-

Endpoint: Mortality is monitored over a period of 7 days. The median effective dose (ED₅₀) is calculated.[13]

Conclusion

This compound (LCB01-0371) is a promising oxazolidinone antibiotic with potent activity against multidrug-resistant bacteria, including M. tuberculosis. Its distinct chemical structure contributes to a favorable pharmacokinetic and safety profile. The data presented in this technical guide underscore the potential of this compound as a valuable addition to the therapeutic arsenal for treating challenging bacterial infections. Further clinical development is ongoing to fully elucidate its efficacy and safety in various patient populations.

References

- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 2. Portico [access.portico.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H17FN4O3 | CID 44205191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DECODE- this compound Dose-Finding and Combination Development Trial | Working Group for New TB Drugs [newtbdrugs.org]

- 9. Pharmacokinetic and Pharmacodynamic Modeling Analysis of this compound (LCB01-0371) in Adult Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics study of two tablet formulations of this compound, a novel oxazolidinone class antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and this compound Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. A phase IIb, open-label, randomized controlled dose ranging multi-centre trial to evaluate the safety, tolerability, pharmacokinetics and exposure-response relationship of different doses of this compound in combination with bedaquiline delamanid moxifloxacin in adult subjects with newly diagnosed, uncomplicated, smear-positive, drug-sensitive pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Delpazolid: An In-depth Technical Guide on its Early Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on the antibacterial spectrum of Delpazolid (formerly LCB01-0371), a novel oxazolidinone antibiotic. This compound has demonstrated potent activity against a range of bacterial pathogens, particularly Gram-positive organisms and Mycobacterium tuberculosis. This document collates quantitative data from initial studies, details the experimental methodologies employed, and visualizes key workflows to support further research and development efforts.

Core Antibacterial Activity

This compound is a second-generation oxazolidinone analogue that, like other drugs in its class, inhibits bacterial protein synthesis.[1][2] Its mechanism of action involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for protein translation.[3] Early research highlighted its efficacy against multi-drug-resistant tuberculosis (MDR-TB) and its potential for improved safety and tolerability compared to linezolid.[1][2]

Quantitative Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound against various bacterial isolates as determined in early studies. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | 2 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 100 | 1 | 2 |

| Enterococcus faecalis | - | - | - | - |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | - |

| Streptococcus pneumoniae | - | - | - | - |

| Streptococcus pyogenes | - | - | - | - |

Data sourced from multiple in vitro studies.[2][4][5]

Table 2: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Strain Type | No. of Isolates | This compound MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) |

| All M. tuberculosis | 240 | 0.5 | 0.25 |

| Multidrug-Resistant (MDR-TB) | 120 | 0.5 | 1.0 |

| Extensively Drug-Resistant (XDR-TB) | 120 | 1.0 | 0.25 |

This data is from a study comparing the in vitro activities of this compound and Linezolid against drug-resistant M. tuberculosis isolates in China.[6][7]

Table 3: In Vitro Activity of this compound against Nontuberculous Mycobacteria (NTM)

| Bacterial Species | No. of Isolates | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) |

| M. kansasii | 42 | 1 | 2 |

| M. avium | 41 | 32 | >32 |

| M. intracellulare | - | - | - |

This data is from a study comparing the in vitro activity of four oxazolidinones against slowly growing mycobacteria.[8][9]

Experimental Protocols

The following sections detail the methodologies used in the early in vitro studies to determine the antibacterial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in the tables were primarily determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Bacterial Strains : Clinical isolates of various bacteria were used. For M. tuberculosis studies, isolates were obtained from patients and cultured on appropriate media.[4][6]

-

Inoculum Preparation : A standardized inoculum of the test organism was prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Drug Dilution : this compound was serially diluted in cation-adjusted Mueller-Hinton broth (for most bacteria) or Middlebrook 7H9 broth (for mycobacteria) in 96-well microtiter plates.

-

Inoculation : The prepared bacterial suspension was added to each well of the microtiter plate containing the drug dilutions.

-

Incubation : The plates were incubated under appropriate conditions. For most bacteria, this was at 35-37°C for 16-20 hours. For slowly growing mycobacteria, incubation was extended.

-

MIC Reading : The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the organism.

Mechanism of Action: Protein Synthesis Inhibition

The antibacterial effect of this compound stems from its ability to inhibit protein synthesis in bacteria, a mechanism it shares with other oxazolidinones.[1]

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Conclusion

Early research on this compound established its potent in vitro activity against a clinically important spectrum of bacteria, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The data indicates that this compound's efficacy is comparable or, in some cases, superior to that of linezolid against certain pathogens.[2][6] The well-defined mechanism of action, coupled with promising early safety and tolerability profiles, positioned this compound as a significant candidate for further development in the treatment of challenging bacterial infections.[1][10] Subsequent clinical trials have continued to evaluate its efficacy and safety in various patient populations.[11][12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Portico [access.portico.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. In-vitro Activity of this compound and Comparator Agents Against Methicillin-resistant Staphylococcus aureus Involved in Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and this compound Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Delpazolid's Effect on Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains. As a member of the oxazolidinone class, its mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a distinct pathway that confers activity against pathogens resistant to other antibiotic classes. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against key Gram-positive pathogens, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Introduction

The rise of antibiotic resistance among Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a significant challenge in clinical practice. The oxazolidinone class of antibiotics offers a critical therapeutic option due to its unique mechanism of action. This compound, a second-generation oxazolidinone, has been developed to provide a potent and safe therapeutic agent against these challenging infections.[1] This document serves as a technical resource for professionals in the fields of microbiology, pharmacology, and drug development, summarizing the current knowledge on this compound's activity against Gram-positive bacteria.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex with messenger RNA and N-formylmethionyl-tRNA. This early-stage inhibition is a key differentiator from other protein synthesis inhibitors and is responsible for the lack of cross-resistance with other antibiotic classes.

Figure 1: Mechanism of Action of this compound.

In Vitro Activity

The in vitro activity of this compound has been evaluated against a range of clinically significant Gram-positive bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Quantitative Data Summary

The following tables summarize the available MIC data for this compound against key Gram-positive pathogens.

Table 1: this compound Activity against Staphylococcus aureus

| Organism (n) | Comparator | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-resistant S. aureus (MRSA) (100) | This compound | 1 | 2 |

| Linezolid | 1 | 2 | |

| Vancomycin | 1 | 1 | |

| Daptomycin | 1 | 1 |

Data sourced from a study on MRSA bloodstream isolates.[3]

Table 2: this compound Activity against Streptococcus pneumoniae

| Organism | Comparator | MIC90 (µg/mL) |

| Streptococcus pneumoniae | This compound | 1 |

Data referenced in a comparative study.[2]

Note: Extensive peer-reviewed data on the MIC values of this compound against other significant Gram-positive pathogens such as Streptococcus pyogenes, Streptococcus agalactiae, and various species of Enterococcus are not widely available in the public domain at the time of this report.

Time-Kill Kinetics

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. Specific quantitative data on the PAE of this compound is not currently available in the public literature. For context, the parent drug class, oxazolidinones, as exemplified by linezolid, typically exhibit a moderate PAE against Gram-positive cocci.[4] A study on linezolid demonstrated a PAE ranging from 0.5 to 2.4 hours at four times the MIC against various staphylococci and enterococci.[5]

Experimental Protocols

The following sections detail the standardized methodologies for key in vitro experiments used to characterize the activity of antibacterial agents like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Broth Microdilution MIC Assay Workflow.

Detailed Steps:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Antimicrobial Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16 to 20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Detailed Steps:

-

Culture Preparation: A logarithmic-phase bacterial culture is prepared to a standardized concentration (typically ~5 x 10^5 to 5 x 10^6 CFU/mL) in a suitable broth medium.

-

Exposure: The bacterial culture is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC) and a growth control (no antibiotic).

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating onto agar plates. The plates are incubated, and the resulting colonies are counted to determine the CFU/mL.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of this compound and the growth control. Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log10 reduction.

Post-Antibiotic Effect (PAE) Assay

This assay measures the duration of growth suppression after brief exposure to an antimicrobial agent.

Detailed Steps:

-

Exposure: A standardized bacterial suspension in the logarithmic phase of growth is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled similarly but without the antibiotic.

-

Removal of Antibiotic: The antibiotic is removed by a 1:1000 dilution of the bacterial suspension in fresh, pre-warmed broth. This dilution reduces the antibiotic concentration to well below the MIC.

-

Monitoring of Regrowth: The number of viable bacteria in both the test and control cultures is determined at regular intervals (e.g., hourly) by plating serial dilutions.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal, and C is the corresponding time for the control culture.

Conclusion

This compound demonstrates potent in vitro activity against key Gram-positive pathogens, including strains resistant to other classes of antibiotics. Its efficacy against MRSA and Streptococcus pneumoniae is comparable or superior to that of linezolid.[2][3] The unique mechanism of action of this compound makes it a valuable agent in the fight against antimicrobial resistance. Further studies detailing its time-kill kinetics and post-antibiotic effect against a broader range of Gram-positive bacteria will provide a more complete understanding of its pharmacodynamic profile and further guide its clinical application. The standardized protocols outlined in this guide are essential for the continued evaluation of this compound and other novel antimicrobial agents.

References

- 1. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro Activity of this compound and Comparator Agents Against Methicillin-resistant Staphylococcus aureus Involved in Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. The post-antibiotic effects of linezolid against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational studies on Delpazolid for MDR-TB

An In-depth Technical Guide to Investigational Studies of Delpazolid for Multidrug-Resistant Tuberculosis

Introduction

This compound (LCB01-0371) is a novel oxazolidinone antibiotic developed by LegoChem BioSciences, Inc. as a potential treatment for multidrug-resistant tuberculosis (MDR-TB).[1][2][3] As a member of the oxazolidinone class, it shares a mechanism of action with linezolid, a drug recommended by the World Health Organization for treating drug-resistant TB.[4][5][6] However, the prolonged use of linezolid is often hampered by significant toxicities, including myelosuppression and peripheral neuropathy.[1][4][7] this compound was developed to offer a safer alternative while maintaining or improving efficacy against Mycobacterium tuberculosis, including drug-resistant strains.[1][8] This guide provides a comprehensive overview of the preclinical and clinical investigations into this compound, focusing on its mechanism of action, efficacy, safety, and pharmacokinetic/pharmacodynamic profiles.

Mechanism of Action

Similar to other oxazolidinones, this compound's primary antibacterial action is the inhibition of bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, preventing the formation of the initiation complex necessary for translation.[9] This mechanism is distinct from many other antibiotic classes, which reduces the likelihood of cross-resistance.

A critical aspect of oxazolidinone development is selectivity for bacterial ribosomes over eukaryotic mitochondrial ribosomes, as inhibition of the latter can lead to toxicity.[1] While this compound does show some inhibitory effects on human mitochondrial protein synthesis, similar to linezolid, it demonstrates superior activity in prokaryotic protein synthesis inhibition.[1] This suggests that lower doses of this compound might be sufficient for therapeutic effect, potentially reducing mitochondrial-related side effects.[1]

Preclinical Investigational Studies

In Vitro Activity

This compound has demonstrated potent in vitro activity against M. tuberculosis, including MDR and extensively drug-resistant (XDR) isolates. Compared to linezolid, it shows a similar minimum inhibitory concentration (MIC) but a significantly lower minimum bactericidal concentration (MBC) against the H37Rv reference strain.[1][3]

Table 1: In Vitro Activity of this compound vs. Linezolid against M. tuberculosis

| Strain / Isolate Type | Drug | MIC (µg/mL) | MBC (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Reference |

|---|---|---|---|---|---|---|

| M. tuberculosis H37Rv | This compound | 0.25-0.5 | 1-2 | - | - | [3] |

| M. tuberculosis H37Rv | Linezolid | 0.25-0.5 | >8 | - | - | [3] |

| MDR-TB Isolates (China) | This compound | - | - | 0.5 | 0.8 | [1][8] |

| MDR-TB Isolates (China) | Linezolid | - | - | 1.0 | 6.7 | [1][8] |

| XDR-TB Isolates (China) | This compound | - | - | 1.0 | - | [1][8] |

| XDR-TB Isolates (China) | Linezolid | - | - | 0.25 | - |[1][8] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC90: MIC required to inhibit 90% of isolates.

Intracellular and Combination Activity

Studies using bone marrow-derived macrophages showed this compound had greater efficacy than linezolid at higher concentrations in inhibiting intracellular M. tuberculosis H37Rv.[1] Furthermore, in vitro time-kill kinetics assays revealed that this compound has partial synergism when combined with other anti-TB agents like clofazimine and bedaquiline.[1]

Experimental Protocols

-

In Vitro Susceptibility Testing: The minimum inhibitory concentrations (MICs) were determined using the microplate Alamar Blue assay or broth microdilution methods with 7H9 broth.[8][10] Plates were incubated at 37°C and read after a specified period.

-

Time-Kill Kinetics Assay: To evaluate drug synergy, M. tuberculosis H37Rv cultures were exposed to individual drugs and combinations at various concentrations (e.g., based on their MIC).[1] The viability of the bacteria was assessed at different time points by counting colony-forming units (CFU).[1]

-

Intracellular Activity Assay: Bone marrow-derived macrophages were infected with M. tuberculosis H37Rv.[2] After infection, the cells were treated with this compound or a comparator drug at various concentrations. The intracellular bacterial load was determined by lysing the macrophages and plating the lysate to count CFUs.[2]

Clinical Development Pathway

This compound has progressed through several clinical trial phases to evaluate its safety, pharmacokinetics, and efficacy.

Clinical Trials and Human Studies

Phase 1 Studies

Phase 1 trials in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of this compound.

-

Single-Ascending Dose (SAD) Study: Doses were escalated from 50 mg to 3200 mg.[1][2] The maximum tolerated dose was determined to be 2400 mg per day, with gastrointestinal adverse events noted at the 3200 mg dose.[1]

-

Multiple-Ascending Dose (MAD) Studies: These studies, lasting up to 21 days, showed good tolerability for doses up to 1200 mg twice daily.[10] Importantly, no myelosuppression, a key side effect of linezolid, was observed even after three weeks of repeated dosing.[1][2]

Table 2: Summary of Phase 1 Clinical Trial Findings

| Study Type | Duration | Dose Range | Key Findings | Reference |

|---|---|---|---|---|

| Single-Ascending Dose (SAD) | Single Dose | 50 mg - 3200 mg | Max tolerated dose: 2400 mg. Mild AEs up to 2400 mg; GI AEs at 3200 mg. | [1][10] |

| Multiple-Ascending Dose (MAD) | 7 days | 400 mg - 1600 mg BID | Good tolerability up to 1200 mg BID with mild AEs. | [10] |

| Multiple-Ascending Dose (MAD) | 21 days | 800 mg or 1200 mg BID | No evidence of myelosuppression. Higher incidence of GI AEs at 1200 mg BID. |[10] |

Phase 2a Early Bactericidal Activity (EBA) Study

This study (NCT02836483) evaluated the bactericidal activity of this compound monotherapy over 14 days in 79 patients with newly diagnosed, smear-positive pulmonary TB.[11][12][13]

-

Experimental Protocol: Patients were randomized into several arms receiving different this compound doses or active controls (standard HRZE regimen or linezolid).[11][12] The primary endpoint was the average daily decline in log-transformed bacterial load (CFU/mL) in sputum.[11][12]

Table 3: EBA Study (Days 0-14) Results

| Treatment Group | Dosing Schedule | Average Daily Decline in log-CFU (± SE) | Reference |

|---|---|---|---|

| This compound | 800 mg QD | 0.044 ± 0.016 | [11][12] |

| This compound | 400 mg BID | 0.053 ± 0.017 | [11][12] |

| This compound | 800 mg BID | 0.043 ± 0.016 | [11][12] |

| This compound | 1200 mg QD | 0.019 ± 0.017 | [11][12] |

| Linezolid (Control) | 600 mg BID | 0.154 ± 0.023 | [11][12][14] |

| HRZE (Control) | Standard | 0.192 ± 0.028 | [11][12][14] |

QD: Once daily; BID: Twice daily; HRZE: Isoniazid, Rifampin, Pyrazinamide, Ethambutol.

Phase 2b Dose-Finding Study (PanACEA-DECODE)

The DECODE study (NCT04550832) was a randomized, open-label trial designed to find the optimal dose of this compound and evaluate its safety and efficacy in combination with bedaquiline, delamanid, and moxifloxacin over 16 weeks in patients with drug-sensitive pulmonary TB.[7][15][16][17]

-

Experimental Protocol: 76 adult patients from Tanzania and South Africa were randomized to one of five arms: a control group receiving no this compound, and four groups receiving this compound at 400 mg QD, 800 mg QD, 1200 mg QD, or 800 mg BID, all in combination with the background regimen.[6][16] The study involved intensive pharmacokinetic (PK) sampling and weekly sputum collection to measure the change in mycobacterial load over time, quantified by time to positivity (TTP) in a mycobacterial growth incubator tube (MGIT) system.[4][5]

Table 4: DECODE Study (Phase 2b) Design

| Arm | This compound Dose | Background Regimen | Number of Participants (planned) |

|---|---|---|---|

| 1 (D0) | 0 mg (Control) | Bedaquiline + Delamanid + Moxifloxacin | 15 |

| 2 (D400) | 400 mg QD | Bedaquiline + Delamanid + Moxifloxacin | 15 |

| 3 (D800) | 800 mg QD | Bedaquiline + Delamanid + Moxifloxacin | 15 |

| 4 (D1200) | 1200 mg QD | Bedaquiline + Delamanid + Moxifloxacin | 15 |

| 5 (D800BD) | 800 mg BID | Bedaquiline + Delamanid + Moxifloxacin | 15 |

The results from this trial indicated that a 1200 mg once-daily dose was safe and effective, with PK-PD modeling suggesting this dose would result in exposures with maximum efficacy.[15][16] This dose is considered promising for replacing linezolid in future TB treatment regimens.[15]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Population PK-PD modeling has been crucial in understanding this compound's behavior and optimizing its dosage.

-

Pharmacokinetics: Data from 60 patients in the DECODE study showed that this compound's pharmacokinetics are well-described by a two-compartment model with first-order absorption and elimination.[4][5] The clearance was estimated to be 38.1 L/h for a fat-free mass of 58kg.[4] Bioavailability was found to be approximately 54% higher in women than in men.[6]

Table 5: Median AUC0-24h by Dose (from DECODE Study)

| This compound Dose | Median AUC0-24 (mg·h/L) | Reference |

|---|---|---|

| 400 mg QD | 10.1 - 10.2 | [4][6] |

| 800 mg QD | 28.3 - 28.6 | [4][6] |

| 1200 mg QD | 44.7 - 47.0 | [4][6] |

| 800 mg BID | 68.1 - 68.5 |[4][6] |

-

Pharmacodynamics: A PK-PD model using TTP data showed a linear effect of this compound's AUC0-24 up to 50 mg·h/L on the rate of bacterial killing.[4] The median AUC observed with the 1200 mg QD dose (47.0 mg·h/L) was close to the exposure level estimated to produce the maximal effect, supporting this dose for further development.[4][16]

Safety and Tolerability Profile

Across Phase 1 and 2 trials, this compound has demonstrated a favorable safety profile, particularly concerning the severe adverse effects associated with linezolid.

-

Phase 1: The most common adverse events were mild and included nausea, dizziness, and headache.[10] GI-related events were observed at the highest doses.[1]

-

Phase 2a: Three serious adverse events (SAEs) were reported across all study arms (this compound, HRZE, and linezolid), but none were assessed as being related to the study drugs.[11][12][14]

-

Phase 2b: The 1200 mg once-daily dose was found to be safe with minimal side effects, raising the prospect that this compound could avert the long-term toxicities of linezolid.[15][16]

Conclusion

Investigational studies on this compound have established it as a promising candidate for the treatment of MDR-TB. It exhibits potent in vitro and early bactericidal activity against M. tuberculosis.[1][11] Clinical trials have demonstrated a favorable safety profile, notably the absence of myelosuppression, and have identified a 1200 mg once-daily dose that appears to maximize efficacy with good tolerability.[1][15][16] As this compound moves into later-stage clinical trials, it holds the potential to become a cornerstone of safer, more effective, and potentially shorter treatment regimens for multidrug-resistant tuberculosis.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 5. page-meeting.org [page-meeting.org]

- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 7. A phase IIb, open-label, randomized controlled dose ranging multi-centre trial to evaluate the safety, tolerability, pharmacokinetics and exposure-response relationship of different doses of this compound in combination with bedaquiline delamanid moxifloxacin in adult subjects with newly diagnosed, uncomplicated, smear-positive, drug-sensitive pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Promising new treatments for drug-resistant tuberculosis - Study confirms safety and efficacy of two new drugs - Radboudumc [radboudumc.nl]

- 16. This compound in combination with bedaquiline, delamanid, and moxifloxacin for pulmonary tuberculosis (PanACEA-DECODE-01): a prospective, randomised, open-label, phase 2b, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

Delpazolid: A Novel Oxazolidinone for the Treatment of Tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating significant potential as a therapeutic agent against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] Developed by LegoChem Biosciences, Inc., this compound exhibits a potent mechanism of action, favorable pharmacokinetic properties, and a promising safety profile compared to existing treatments like linezolid.[1][4][5] This technical guide provides a comprehensive overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing research and development efforts in the field of tuberculosis therapeutics.

Introduction

Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of novel, effective, and safer treatment regimens. The oxazolidinone class of antibiotics has emerged as a critical component in the management of drug-resistant TB.[6] Linezolid, the first clinically approved oxazolidinone, has demonstrated efficacy but is associated with significant dose- and duration-dependent toxicities, including myelosuppression and neuropathy, which can limit its long-term use.[1][7] this compound, a second-generation oxazolidinone, has been engineered to overcome these limitations, offering the potential for a wider therapeutic window and improved patient outcomes.[1][7][8]

Mechanism of Action

Similar to other oxazolidinones, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation.[9] This mechanism is distinct from other antibiotic classes, making it effective against bacterial strains resistant to other agents. While it shares this mechanism with linezolid, preclinical studies suggest that this compound may have a differential affinity or interaction with the ribosomal target, contributing to its potent activity against M. tuberculosis.[1]

A critical aspect of oxazolidinone activity is its potential to also inhibit mitochondrial protein synthesis in eukaryotes, which is believed to be the primary cause of the associated toxicities.[1] this compound has been designed to have a more favorable selectivity for bacterial ribosomes over mitochondrial ribosomes, which may explain its improved safety profile observed in clinical trials.[10]

Preclinical Evaluation

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR isolates.[2][3] Comparative studies have shown that its minimum inhibitory concentrations (MICs) are comparable, and in some cases superior, to those of linezolid.[2][3]

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | 0.125 - 0.5 | 0.25 - 1.0 | [1] |

| MDR-TB Isolates (China) | MIC₅₀: 0.25, MIC₉₀: 0.5 | MIC₅₀: 0.5, MIC₉₀: 1.0 | [2] |

| XDR-TB Isolates (China) | MIC₅₀: 0.25, MIC₉₀: 1.0 | MIC₅₀: 0.5, MIC₉₀: 1.0 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is typically determined using the broth microdilution method, a standard assay for assessing the in vitro activity of anti-tuberculosis agents.

Protocol:

-

Preparation of Drug Solutions: this compound is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) to create a stock solution. Serial twofold dilutions are then prepared in 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared from a fresh culture and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The prepared microtiter plates, containing the drug dilutions and bacterial inoculum, are incubated at 37°C for 7 to 14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in both healthy volunteers and patients with pulmonary tuberculosis.

Phase 1 Studies

Phase 1 trials in healthy volunteers demonstrated that this compound is generally safe and well-tolerated.[1] Single and multiple ascending dose studies showed a dose-proportional pharmacokinetic profile with no significant accumulation.[1][11] Notably, these studies reported a lower incidence of adverse events, particularly myelosuppression, compared to what has been historically observed with linezolid.[1]

Table 2: Summary of this compound Phase 1 Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Bioavailability | ~99% | 800 mg Oral | [1] |

| Protein Binding (human) | 37% | [1] | |

| Tmax | ~1 hour | Oral Administration | [6] |

| Half-life (t₁/₂) | 1.64 hours | 800 mg Oral | [6] |

| Maximum Tolerated Dose | 2400 mg/day | [1] |

Phase 2 Studies

Phase 2a studies focused on the early bactericidal activity (EBA) of this compound in patients with drug-susceptible pulmonary tuberculosis.[1][10][11][12] These trials provided evidence of this compound's in vivo antimycobacterial activity. A subsequent Phase 2b dose-finding trial (PanACEA-DECODE-01) evaluated different doses of this compound in combination with bedaquiline, delamanid, and moxifloxacin.[7][8][13] This study identified a 1200 mg once-daily dose as having the optimal efficacy and safety profile.[8][13]

Table 3: Early Bactericidal Activity of this compound (14-Day Monotherapy)

| This compound Dose | Mean Daily Decline in log CFU/mL | Reference |

| 800 mg once daily | 0.044 ± 0.016 | [10][12] |

| 400 mg twice daily | 0.053 ± 0.017 | [10][12] |

| 800 mg twice daily | 0.043 ± 0.016 | [10][12] |

| 1200 mg once daily | 0.019 ± 0.017 | [10][12] |

| Control (HRZE) | 0.192 ± 0.028 | [12] |

| Control (Linezolid 600 mg BID) | 0.154 ± 0.023 | [12] |

Table 4: PanACEA-DECODE-01 Phase 2b Trial Design

| Arm | Treatment | Number of Patients |

| D0 | Bedaquiline + Delamanid + Moxifloxacin | 15 |

| D400 | This compound 400 mg QD + BDM | 15 |

| D800 | This compound 800 mg QD + BDM | 15 |

| D1200 | This compound 1200 mg QD + BDM | 16 |

| D800BD | This compound 800 mg BID + BDM | 15 |

BDM: Bedaquiline, Delamanid, Moxifloxacin; QD: once daily; BID: twice daily

Experimental Protocol: Early Bactericidal Activity (EBA) Trial

EBA trials are designed to assess the early in vivo antimycobacterial activity of a new drug over the initial days of treatment.

Protocol:

-

Patient Recruitment: Patients with newly diagnosed, smear-positive, uncomplicated pulmonary tuberculosis are enrolled.

-

Randomization: Participants are randomized to receive different doses of this compound monotherapy or a standard-of-care control regimen (e.g., HRZE).

-

Sputum Collection: Sputum samples are collected at baseline and at specified time points during the first 14 days of treatment.

-

Bacteriological Analysis: The concentration of viable M. tuberculosis in the sputum is quantified, typically by determining the colony-forming units (CFU) on solid media (e.g., 7H11 agar) or by time to positivity in a liquid culture system (e.g., MGIT).

-

EBA Calculation: The EBA is calculated as the mean daily rate of decline in the log₁₀ CFU/mL of sputum.

Combination Therapy

The future of this compound in tuberculosis treatment lies in its use as part of a combination regimen to prevent the emergence of drug resistance and enhance therapeutic efficacy. In vitro studies have shown partial synergism between this compound and other anti-TB drugs, including clofazimine, bedaquiline, and pyrazinamide.[1] The PanACEA-DECODE-01 trial provided valuable insights into the contribution of this compound to a multidrug regimen.[13]

Safety and Tolerability

A key advantage of this compound appears to be its improved safety profile compared to linezolid.[1][7][8] Clinical trials have reported a lower incidence of myelosuppression and neuropathy.[1] The maximum tolerated dose has been determined to be 2400 mg per day, with gastrointestinal side effects being the dose-limiting toxicity.[1]

Conclusion

This compound is a promising new anti-tuberculosis agent with the potential to address some of the key limitations of current therapies for drug-resistant tuberculosis. Its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and improved safety make it a valuable candidate for inclusion in future treatment regimens. Further large-scale clinical trials are warranted to confirm its efficacy and safety in diverse patient populations and to optimize its use in combination with other anti-TB drugs.[7][14] The continued development of this compound represents a significant step forward in the global effort to combat tuberculosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone this compound and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of this compound for the Treatment of Tuberculosis [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promising alternative drugs for TB treatment identified in clinical studies - EDCTP [edctp.org]

- 8. news-medical.net [news-medical.net]

- 9. Portico [access.portico.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early Bactericidal Activity of this compound (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound in combination with bedaquiline, delamanid, and moxifloxacin for pulmonary tuberculosis (PanACEA-DECODE-01): a prospective, randomised, open-label, phase 2b, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical trials reveal promising alternatives to high-toxicity tuberculosis drug – Open Source Pharma Foundation [magazine.ospfound.org]

Delpazolid: A Pharmacokinetic Deep Dive for the Drug Development Professional

An In-depth Technical Guide to the Core Pharmacokinetic Properties of Delpazolid (LCB01-0371), a Novel Oxazolidinone Antibiotic

Introduction

This compound (also known as LCB01-0371) is a next-generation oxazolidinone antibiotic currently under development for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and notably, Mycobacterium tuberculosis.[1] As a successor to linezolid, this compound has been engineered to offer an improved safety profile, particularly concerning the myelosuppression often associated with long-term linezolid use.[1][2] This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its antibacterial effect through the inhibition of bacterial protein synthesis.[1] Similar to other oxazolidinones, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation.[3] This mechanism is distinct from many other antibiotic classes, which contributes to its effectiveness against resistant strains.

References

Delpazolid's Interaction with Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic demonstrating potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As with other members of the oxazolidinone class, this compound's mechanism of action involves the targeted inhibition of bacterial protein synthesis. This guide provides a detailed technical overview of this compound's interaction with the bacterial ribosome, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its molecular mechanism and associated pathways.

Core Mechanism of Action: Inhibition of Translation Initiation

This compound exerts its bacteriostatic effect by inhibiting the initiation phase of protein synthesis.[3][4] This process is highly specific to bacterial 70S ribosomes, contributing to its favorable safety profile.[1]

The key steps in this compound's mechanism of action are as follows:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the large 50S ribosomal subunit.[5] Structural and biochemical studies have pinpointed its binding site within Domain V of the 23S rRNA, a critical component of the peptidyl transferase center (PTC).[3][6] The PTC is the active site of the ribosome, responsible for catalyzing peptide bond formation.

-

Interference with A-Site tRNA Placement: By occupying this specific site within the PTC, this compound sterically hinders the correct positioning of the aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site (acceptor site).[6][7]

-

Prevention of the Initiation Complex Formation: The proper placement of the initiator fMet-tRNA is a prerequisite for the formation of the 70S initiation complex, which consists of the ribosome, mRNA, and initiator tRNA.[8][9] this compound's interference prevents the stable formation of this ternary complex, effectively halting protein synthesis before it can begin.[4][8]

The following diagram illustrates this inhibitory pathway:

Quantitative Data: In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. Its efficacy is often compared to Linezolid, the first clinically approved oxazolidinone.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Linezolid

| Organism | Strain Type | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |

| M. tuberculosis | MDR-TB (MIC90) | 0.5 | 1.0 | [10] |

| M. tuberculosis | XDR-TB (MIC90) | 1.0 | 0.25 | [10] |

| S. aureus | MRSA (MIC50) | 1.0 | 1.0 | [11] |

| S. aureus | MRSA (MIC90) | 2.0 | 2.0 | [11] |

| S. pneumoniae | - (MIC90) | 1.0 | - | [10] |

| M. abscessus | - (MIC90) | 16 | 32 | [12] |

| M. avium complex | - (MIC90) | 32 | 32 | [12] |

MDR-TB: Multidrug-Resistant Tuberculosis; XDR-TB: Extensively Drug-Resistant Tuberculosis; MRSA: Methicillin-Resistant Staphylococcus aureus; MIC50/MIC90: Concentration inhibiting 50%/90% of isolates.

Mechanisms of Resistance

Resistance to oxazolidinones, including this compound, primarily arises from modifications at the drug's binding site on the ribosome. This prevents the antibiotic from effectively inhibiting protein synthesis.

-

Mutations in 23S rRNA: The most common resistance mechanism involves point mutations in the gene encoding the 23S rRNA, specifically within the central loop of Domain V.[10] These mutations alter the conformation of the binding pocket, reducing the affinity of this compound for its target.

-

Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), which are located near the PTC, can also confer resistance.[10] Interestingly, some mutations in the L4 protein have been shown to decrease susceptibility to Linezolid but not to this compound, suggesting subtle differences in their binding interactions.[10]

Detailed Experimental Protocols

The following protocols are representative methodologies used to characterize the interaction of oxazolidinones like this compound with bacterial ribosomes.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

-

Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (or appropriate broth for the target organism) to achieve a range of final concentrations (e.g., 0.015 to 32 µg/mL).[11]

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.[11]

-

Incubation: Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis using a cell-free system.

-

Preparation of S30 Extract: Prepare a crude cell-free extract (S30 extract) from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a buffer system (e.g., HEPES, MgCl2, NH4Cl), an energy source (ATP, GTP), amino acids, and a template mRNA (e.g., phage MS2 RNA). One of the amino acids (e.g., Leucine or Methionine) should be radiolabeled (e.g., 14C or 35S).

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis: Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid). Collect the precipitate on a filter and quantify the incorporated radioactivity using a scintillation counter.

-

IC50 Calculation: The amount of radioactivity is proportional to the level of protein synthesis. Plot the percentage of inhibition against the this compound concentration to determine the 50% inhibitory concentration (IC50).

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol is used to obtain high-resolution structural information of the this compound-ribosome complex.

-

Ribosome Preparation: Isolate and purify 70S ribosomes from a relevant bacterial species (e.g., S. aureus or M. tuberculosis).[6]

-

Complex Formation: Incubate the purified 70S ribosomes with a molar excess of this compound (e.g., ~10 µM final concentration) to ensure saturation of the binding sites. The incubation is typically performed at 37°C for a short period (e.g., 15 minutes) followed by cooling on ice.[6]

-

Grid Preparation and Vitrification: Apply a small volume (3-4 µL) of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane. This process, known as vitrification, traps the complexes in a near-native state.

-

Data Collection: Image the vitrified sample using a transmission electron microscope (TEM) equipped with a direct electron detector. Collect a large dataset of images (micrographs) of the randomly oriented particles.

-

Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION, cryoSPARC) to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the this compound-bound ribosome.

-

Model Building and Analysis: Build an atomic model of the ribosome and the bound this compound into the electron density map. Analyze the model to identify specific contact points and understand the structural basis of the interaction.

Conclusion

This compound represents a significant development in the oxazolidinone class of antibiotics. Its potent inhibition of bacterial protein synthesis, achieved by binding to a critical site on the 50S ribosomal subunit and preventing the formation of the translation initiation complex, makes it a promising candidate for treating challenging Gram-positive infections. Understanding the precise molecular interactions, quantitative efficacy, and mechanisms of resistance is crucial for its continued development and strategic clinical deployment. The methodologies outlined in this guide provide a framework for the ongoing investigation and characterization of this compound and future ribosome-targeting antibiotics.

References

- 1. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Use of E. coli S-30 Extracts | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Semantic Scholar [semanticscholar.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Susceptibility of Mycobacterium tuberculosis to Delpazolid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Delpazolid against Mycobacterium tuberculosis. This compound is a novel oxazolidinone antibiotic that has shown promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[1][2][3] Accurate and standardized susceptibility testing is crucial for its clinical development and for guiding appropriate patient treatment.

This compound, like other oxazolidinones, functions by inhibiting the initiation of protein synthesis in bacteria.[4] It has demonstrated comparable or superior in vitro activity against various Gram-positive bacteria, including M. tuberculosis, when compared to linezolid.[1][3] Notably, this compound may be more effective against certain linezolid-resistant strains, suggesting it may have a distinct interaction with the ribosomal binding site.[2][5]

The recommended methodology for determining the MIC of antitubercular agents for M. tuberculosis complex is the broth microdilution method.[6][7][8] This document outlines a detailed protocol based on established guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[6][7][9][10][11]

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various M. tuberculosis strains. These values are essential for interpreting test results and for monitoring the emergence of resistance.

| Strain Type | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Notes |

| M. tuberculosis H37Rv | ~0.5 | Not widely reported | Not widely reported | Similar to linezolid.[1][4] |

| Drug-Susceptible TB | Not widely reported | Not widely reported | Not widely reported | |